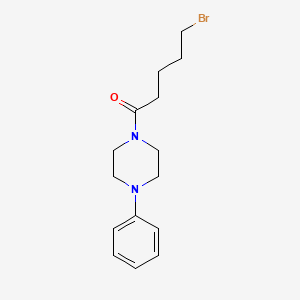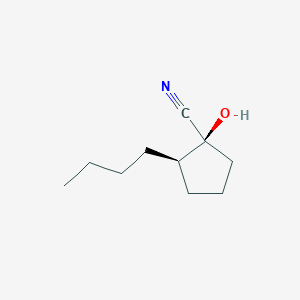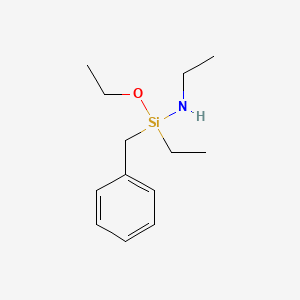![molecular formula C13H11I B14189514 [(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene CAS No. 919123-70-9](/img/structure/B14189514.png)
[(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene is an organic compound characterized by the presence of an iodine atom attached to a cyclopentene ring, which is further connected to a benzene ring via an ethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Iodine Atom: The iodine atom is introduced via an electrophilic iodination reaction, where iodine is added to the cyclopentene ring.
Attachment of the Ethynyl Group: The ethynyl group is attached through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Benzene Ring: The final step involves the attachment of the benzene ring to the ethynyl group through a similar coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: [(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, resulting in the formation of cyclopent-1-en-1-yl)ethynyl]benzene.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones and carboxylic acids.
Reduction: Reduced derivatives such as cyclopent-1-en-1-yl)ethynyl]benzene.
Substitution: Substituted derivatives with various functional groups replacing the iodine atom.
科学的研究の応用
[(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of functionalized compounds.
作用機序
The mechanism of action of [(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the iodine atom can form halogen bonds with electron-rich sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
[(2-Iodocyclopent-1-en-1-yl)ethynyl]benzene can be compared with other similar compounds such as:
[(2-Bromocyclopent-1-en-1-yl)ethynyl]benzene: Similar structure but with a bromine atom instead of iodine.
[(2-Chlorocyclopent-1-en-1-yl)ethynyl]benzene: Similar structure but with a chlorine atom instead of iodine.
[(2-Fluorocyclopent-1-en-1-yl)ethynyl]benzene: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in this compound imparts unique reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine can enhance its interactions with molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
919123-70-9 |
|---|---|
分子式 |
C13H11I |
分子量 |
294.13 g/mol |
IUPAC名 |
2-(2-iodocyclopenten-1-yl)ethynylbenzene |
InChI |
InChI=1S/C13H11I/c14-13-8-4-7-12(13)10-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-8H2 |
InChIキー |
QPEFDXKHRBGQPT-UHFFFAOYSA-N |
正規SMILES |
C1CC(=C(C1)I)C#CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-{[(1H-Indole-3-carbonyl)amino]methyl}piperidin-1-yl)butanoic acid](/img/structure/B14189439.png)
![[3-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14189442.png)
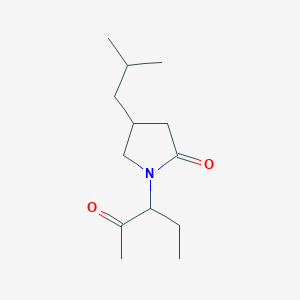

![Dimethyl (2'Z)-1-butyl-2'-(phenylimino)-3-(propan-2-yl)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B14189463.png)
![2-Bromo-N-[3-(triethoxysilyl)propyl]propanamide](/img/structure/B14189464.png)
![(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoic acid;2-methyl-1-[(R)-methylsulfinyl]propane](/img/structure/B14189472.png)

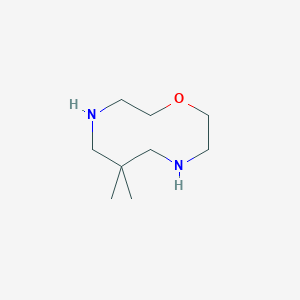
![(3R)-3-[(Triethylsilyl)oxy]octanal](/img/structure/B14189485.png)
![N-{[6-(3-Nitrophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14189487.png)
